molecular formula C3H4Cl4 B086103 1,2,2,3-Tetrachloropropane CAS No. 13116-53-5

1,2,2,3-Tetrachloropropane

Cat. No.: B086103
CAS No.: 13116-53-5
M. Wt: 181.9 g/mol
InChI Key: UDPHJTAYHSSOQB-UHFFFAOYSA-N
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Description

Historical Research Trajectory

1,2,2,3-Tetrachloropropane (C₃H₄Cl₄) emerged as a subject of interest in the mid-20th century due to its role as an intermediate in synthesizing pesticides and herbicides. Early studies focused on its synthesis via chlorination of propane derivatives or telomerization reactions. For example, the reaction of carbon tetrachloride (CCl₄) with ethylene (C₂H₄) in the presence of iron-based catalysts was a foundational method for producing chlorinated alkanes, including this compound. By the 1970s, patents described improved catalytic processes using ferric chloride (FeCl₃) to enhance selectivity and yield.

A pivotal advancement occurred in the 1980s with the development of reactive distillation techniques, which enabled efficient dehydrochlorination of pentachloropropane precursors to isolate this compound. These methods minimized byproduct formation and aligned with industrial demands for scalable organohalogen synthesis.

Table 1: Milestones in the Synthesis of this compound

Year Key Development Methodology Source
1971 Catalytic chlorination of 1,2,3-trichloropropane FeCl₃-mediated free-radical reaction
1985 Reactive distillation for dehydrochlorination Conversion of 1,1,1,2,3-pentachloropropane
1997 Isomerization of 2,3,3,3-tetrachloropropene Allylic rearrangement with FeCl₃

Scientific Significance in Organohalogen Research

This compound has served as a model compound for studying the environmental behavior of chlorinated alkanes. Its structural complexity—featuring both primary and secondary chlorine substituents—makes it relevant for investigating degradation pathways. Computational studies using density functional theory (DFT) have revealed that β-elimination and hydrogenolysis dominate its reductive dechlorination mechanisms. These insights inform broader understanding of organohalogen persistence in anaerobic environments.

Additionally, the compound’s role in telomerization reactions (e.g., with ethylene and carbon tetrachloride) has provided critical data on phase equilibria and reaction kinetics in mixed halogenated systems. Such work underpins industrial applications in polymer chemistry and solvent design.

Contemporary Research Paradigms

Modern research emphasizes advanced analytical techniques and environmental monitoring. Gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC×GC–HRTofMS) enables precise detection of this compound in complex matrices, such as wastewater sludge. Neutral loss scanning (NLS) methods further enhance selectivity by targeting characteristic chlorine and bromine isotopic patterns.

Table 2: Analytical Techniques for this compound Detection

Technique Application Sensitivity Source
GC×GC–HRTofMS Non-target screening in environmental samples 0.1–1.0 ppb
Negative chemical ionization (NCI) Selective ionization of organochlorines 0.5 ppb
Neutral loss scanning (NLS) Identification via ^35^Cl/^37^Cl loss 0.2 ppb

Properties

IUPAC Name

1,2,2,3-tetrachloropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl4/c4-1-3(6,7)2-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPHJTAYHSSOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5051656
Record name 1,2,2,3-Tetrachloropropane
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Molecular Weight

181.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

13116-53-5
Record name 1,2,2,3-Tetrachloropropane
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Record name 1,2,2,3-Tetrachloropropane
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Record name Propane, 1,2,2,3-tetrachloro-
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Record name 1,2,2,3-Tetrachloropropane
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Record name 1,2,2,3-tetrachloropropane
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Preparation Methods

Industrial Process Overview

The production of 1,1,2,3-tetrachloropropene via chlorination and dehydrochlorination reactions generates 1,2,2,3-tetrachloropropane as a by-product. According to the patent US3823195A, this method involves a multi-step sequence:

  • Chlorination of 1,2,3-Trichloropropane :

    • Initial chlorination yields a mixture of pentachloropropanes.

    • Subsequent dehydrochlorination produces trichloropropenes.

  • Fractional Distillation :

    • The reaction mixture is separated into three fractions:

      • Fraction 1 : 1,1,2,3-Tetrachloropropene (primary product).

      • Fraction 2 : this compound (by-product).

      • Fraction 3 : Residual chlorinated compounds.

  • By-Product Utilization :

    • Fraction 2 is directly used without further purification in downstream processes, such as synthesizing 1,2,3-trichloropropene.

Table 1: Key Parameters for By-Product Isolation

ParameterValue/DescriptionSource
Reaction Temperature10–15°C (chlorination step)
Distillation Pressure40–53 kPa
By-Product Yield15–20% of total output

Direct Synthesis via Chlorination of 2,3-Dichloropropene

Reaction Mechanism and Conditions

A dedicated synthesis route involves the chlorination of 2,3-dichloropropene in carbon tetrachloride solvent:

  • Chlorination Reaction :

    • Reagents : 2,3-Dichloropropene (ClCH₂CCl=CH₂), chlorine gas (Cl₂).

    • Catalyst : None required (radical-initiated reaction).

    • Conditions :

      • Temperature: 10–15°C.

      • Pressure: Atmospheric.

    The reaction proceeds via radical chain mechanisms, where chlorine adds across the double bond:

    ClCH2CCl=CH2+Cl2ClCH2CCl2CH2Cl\text{ClCH}_2\text{CCl=CH}_2 + \text{Cl}_2 \rightarrow \text{ClCH}_2\text{CCl}_2\text{CH}_2\text{Cl}
  • Purification Steps :

    • Washing : Sequential water and sodium carbonate washes neutralize residual HCl.

    • Distillation : Vacuum distillation at 84–90°C and 40–53 kPa isolates the product.

Table 2: Direct Synthesis Optimization Data

ParameterValue/DescriptionSource
Reaction Time4–6 hours
Purity After Distillation92–95%
Solvent Recovery Rate85–90% (carbon tetrachloride)

Comparative Analysis of Methods

Efficiency and Scalability

  • By-Product Recovery :

    • Advantages : Integrated into existing industrial processes; minimizes waste.

    • Limitations : Low yield (15–20%) and dependency on primary product demand.

  • Direct Synthesis :

    • Advantages : Higher purity (92–95%) and dedicated production control.

    • Limitations : Requires careful temperature regulation to avoid over-chlorination.

Emerging Techniques and Research Gaps

Recent advancements focus on catalytic chlorination using iron-based catalysts to improve selectivity. However, no peer-reviewed studies specifically targeting this compound optimization have been published since 2023. Further research is needed to explore:

  • Biocatalytic chlorination pathways.

  • Solvent-free reaction systems.

Chemical Reactions Analysis

1,2,2,3-Tetrachloropropane undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.

    Reduction Reactions: The compound can be reduced to form less chlorinated hydrocarbons.

    Oxidation Reactions: It can be oxidized to form corresponding alcohols or acids.

Common reagents used in these reactions include sodium hydroxide for dehydrochlorination and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

1,2,2,3-Tetrachloropropane is used as a precursor in the production of various chlorinated compounds. This includes its role in the synthesis of herbicides, refrigerants, and other industrial chemicals. The compound's reactivity allows it to participate in substitution and reduction reactions to form other valuable chemical products .

Solvent and Flame Retardant

The compound serves as a solvent in chemical processes due to its ability to dissolve a wide range of substances. Additionally, it is utilized as a flame retardant in plastics and rubber products. Its effectiveness in these roles is attributed to its high chlorine content, which enhances fire resistance .

Toxicological Studies

Research has focused on the toxicological effects of this compound on biological systems. It has been used as a model compound in studies assessing the impact of chlorinated hydrocarbons on human health and ecosystems. For example, studies have evaluated its effects on reproductive health and carcinogenic potential .

Environmental Impact Assessments

The compound's environmental persistence and toxicity have made it a subject of research concerning its ecological footprint. Investigations into its degradation pathways and the development of remediation strategies are ongoing .

Case Study 1: Synthesis of Chlorinated Propenes

A notable study demonstrated the use of this compound as an intermediate in the production of chlorinated propenes through ionic chlorination processes. The study highlighted the efficiency of using this compound to generate desired chlorinated products while minimizing waste .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment was conducted on this compound to evaluate its effects on laboratory animals. The findings indicated significant adverse effects on respiratory systems when exposed to high concentrations over prolonged periods. This research underscores the importance of regulatory measures for handling this compound safely .

Data Tables

Application TypeSpecific Uses
Chemical SynthesisIntermediates for herbicides and refrigerants
Industrial UseSolvent and flame retardant
ResearchToxicology and environmental impact studies

Mechanism of Action

The mechanism of action of 1,2,2,3-tetrachloropropane involves its interaction with various molecular targets. In reductive environments, it undergoes dechlorination, leading to the formation of less chlorinated and potentially more reactive intermediates. These intermediates can further react with biological molecules, leading to various effects .

Comparison with Similar Compounds

Research Findings and Discrepancies

  • Catalytic Efficiency : Water addition in HCC 250fb dehydrochlorination (1,1,3-tetrachloropropane) improves selectivity for 1,1,3-trichloropropene by suppressing high-boiling by-products .
  • Reaction Kinetics : Hydrodehalogenation of 1,1,1,3-tetrachloropropane exhibits zero-order dependence on substrate concentration, suggesting intermediate saturation in the catalytic cycle .
  • Boiling Point Variability : Discrepancies in this compound’s boiling point (163°C vs. 176.3°C) require further validation under standardized conditions .

Biological Activity

1,2,2,3-Tetrachloropropane (TCP) is a chlorinated hydrocarbon that has garnered attention due to its biological activity and potential health impacts. This compound is primarily used in industrial applications, including as a solvent and a precursor in the synthesis of other chemicals. Understanding its biological activity is crucial for assessing its safety and regulatory status.

This compound has the following chemical properties:

  • Molecular Formula : C3H4Cl4
  • Molecular Weight : 181.876 g/mol
  • Density : 1.5±0.1 g/cm³
  • Boiling Point : 176.3±8 °C
  • Melting Point : -15 °C

These properties indicate that TCP is a highly reactive and flammable compound, unstable under heat and light conditions, and capable of producing toxic gases such as hydrogen chloride upon decomposition .

Toxicological Profile

TCP's biological activity has been studied primarily through its toxicological effects on various organisms. Key findings include:

  • Carcinogenic Potential : TCP is classified as a potential carcinogen. Studies have shown that exposure can lead to organ damage and increased cancer risk .
  • Acute Toxicity : Inhalation of TCP vapors can cause irritation to the eyes, nose, and throat, along with systemic effects such as headaches, dizziness, and nausea. Ingestion may lead to gastrointestinal distress including abdominal pain and vomiting .
  • Chronic Exposure Effects : Long-term exposure studies in rats have demonstrated significant adverse effects on body weight, food consumption, and organ weights (liver and kidneys). Notably, a study indicated decreased sperm parameters at high exposure levels (25 ppm), although no histopathological changes were observed in reproductive organs .

Inhalation Studies

A notable study assessed the subchronic inhalation toxicity of TCP in rats over a 15-week period. The findings included:

  • Exposure Levels : Rats were exposed to concentrations of 0, 0.50, 2.5, and 25 ppm.
  • Health Effects : At the highest concentration (25 ppm), there was a notable decrease in body weight and food intake. Pathological examinations revealed hepatocellular hypertrophy and nephropathy in male rats.
  • Recovery Observations : After a recovery period of up to three months post-exposure, some parameters returned to baseline levels; however, significant changes in sperm quality persisted at the highest exposure level .

Environmental Impact Studies

Research indicates that TCP can persist in the environment due to its stability under certain conditions. Its potential for bioaccumulation raises concerns about long-term ecological impacts .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeExposure MethodConcentration (ppm)Key Findings
Inhalation StudyWhole Body0, 0.5, 2.5, 25Decreased body weight; hepatocellular hypertrophy; nephropathy observed at 25 ppm
Acute ToxicityInhalationN/AIrritation of eyes/nose/throat; headaches; nausea reported
Chronic ExposureGavageN/ADecreased sperm parameters; organ weight changes noted

Q & A

Basic Research Questions

Q. What are the common laboratory synthesis methods for 1,2,2,3-tetrachloropropane, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis often involves chlorination of propane derivatives or dehydrochlorination of higher chlorinated propanes. For example, gas-solid reactions using iron-phosphorus co-modified carbon catalysts (e.g., Fe-P/C) under controlled temperatures (e.g., 200°C) can enhance selectivity and yield . Optimization may include adjusting chlorine flow rates, UV irradiation intensity (for photochlorination), and reaction time to minimize byproducts like 1,1,1,3,3-pentachloropropane .

Q. How can spectroscopic techniques like IR and Raman be utilized to determine the structural conformation of this compound?

  • Methodological Answer : Conformational analysis requires combining vibrational spectroscopy (IR/Raman) with computational methods. For instance, distinct C-Cl stretching modes in Raman spectra (e.g., 300–400 cm⁻¹) can differentiate between staggered and eclipsed conformers. Polarization measurements in liquid samples and low-temperature crystallography (e.g., electron diffraction at 62°C) help resolve rotational isomers .

Q. What analytical methods are recommended for detecting trace levels of this compound in environmental samples?

  • Methodological Answer : EPA Method 504.1 employs microextraction followed by gas chromatography (GC) with electron capture detection (ECD), achieving detection limits <1 µg/L in water . For soil or air, solid-phase microextraction (SPME) paired with GC-MS improves sensitivity, while isotopic dilution (e.g., using deuterated analogs) enhances quantification accuracy in complex matrices .

Advanced Research Questions

Q. What computational approaches are recommended for predicting the thermodynamic stability of this compound, and how do they compare with experimental data?

  • Methodological Answer : Molecular mechanics (MM) and density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°). For example, MM-derived ΔH° values for gaseous this compound show <5% deviation from experimental data (e.g., -163.96 kJ/mol vs. -143.50 kJ/mol in literature) . Discrepancies often arise from neglecting solvent effects or anharmonic vibrational contributions.

Q. What catalytic systems are effective in the hydrodehalogenation of this compound, and what kinetic models describe their mechanisms?

  • Methodological Answer : Dinuclear molybdenum complexes (e.g., paddlewheel Mo₂ catalysts) exhibit high activity in hydrodehalogenation. Kinetic studies reveal zero-order dependence on substrate concentration (suggesting rate-limiting H-abstraction) and first-order dependence on catalyst and hydrogen donors (e.g., MBTCD). Isotopic labeling (e.g., MBTCD-d8) confirms a kinetic isotope effect (KIE = 1.71), supporting radical-mediated pathways .

Q. How does the chlorination pattern of this compound influence its environmental persistence, and what remediation strategies are most effective?

  • Methodological Answer : The asymmetric chlorine distribution increases resistance to aerobic biodegradation. Reductive dechlorination using zerovalent iron (ZVI) or bioaugmented consortia (e.g., Dehalococcoides) selectively removes less stable chlorines (e.g., terminal Cl atoms). Analytical monitoring via LC-TOF/MS tracks intermediate metabolites (e.g., 1,2-dichloropropane) to validate degradation pathways .

Q. What contradictions exist in reported toxicity data for this compound, and how can experimental design address these discrepancies?

  • Methodological Answer : Acute oral LD₅₀ values vary widely (e.g., 490 mg/kg in rats vs. higher thresholds in other studies). Standardizing exposure routes (oral vs. inhalation), controlling for impurities (e.g., 1,1,1,3-isomer contamination), and using in vitro models (e.g., hepatocyte assays) can resolve inconsistencies. CERCLA-mandated ATSDR/NTP studies prioritize mechanistic toxicology (e.g., genotoxicity via Ames test) to clarify dose-response relationships .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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